BB-22 6-hydroxyisoquinoline isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

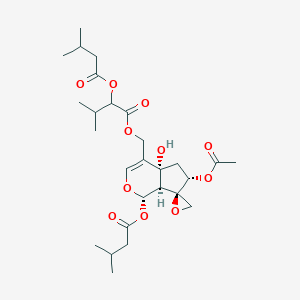

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 6-hydroxyisoquinoline isomer differs from BB-22 structurally by having the quinoline group replaced with an isoquinoline group attached at its six position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Aplicaciones Científicas De Investigación

Analytical Differentiation in Forensic Drug Analysis

Research by Kohyama et al. (2016) highlights the importance of differentiating between regioisomers of synthetic cannabinoids like BB-22 in forensic drug analysis. The study emphasizes the challenge of distinguishing between isomers that are not all regulated by law. Analytical properties and methods of differentiation using gas chromatography and liquid chromatography are explored, demonstrating the application of BB-22 isomers in forensic toxicology (Kohyama et al., 2016).

Chemical Reactivity and Interaction

Koltunov et al. (2002) investigated the reactions of various hydroxyquinolines and hydroxyisoquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in superacid medium. The study provides insight into the chemical reactivity of these compounds and their potential applications in developing new chemical synthesis processes (Koltunov et al., 2002).

Potential in Cancer Research

Polossek et al. (1992) synthesized a series of 6-alkyl-12-formylindolo[2,1-a]isoquinolines and investigated their estrogen receptor binding affinities and cytostatic activity. These compounds, related to the BB-22 structure, showed potential in cancer research, particularly for breast cancer, highlighting the relevance of isoquinoline derivatives in medicinal chemistry (Polossek et al., 1992).

Fluorescent Dye Applications

Mercurio et al. (2021) explored the use of a functionalized hydroxyisoquinoline derivative as a novel fluorescent dye. This study shows the potential of BB-22-related compounds in biological imaging, particularly in labeling cell nuclei in biological research (Mercurio et al., 2021).

Catalytic and Chemical Properties

Research by Shang et al. (2008) on modified zeolites using silylation agents, including hydroxyquinoline, reveals potential applications in catalysis and chemical synthesis. This study provides insights into how BB-22-related compounds can be used to modify catalysts for improved performance in chemical reactions (Shang et al., 2008).

Propiedades

Fórmula molecular |

C25H24N2O2 |

|---|---|

Peso molecular |

384.5 |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-21-11-10-20-15-26-13-12-19(20)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2 |

Clave InChI |

VUCVJQBQZRPWSK-UHFFFAOYSA-N |

SMILES |

O=C(OC1=CC=C(C=NC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |

Sinónimos |

isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.